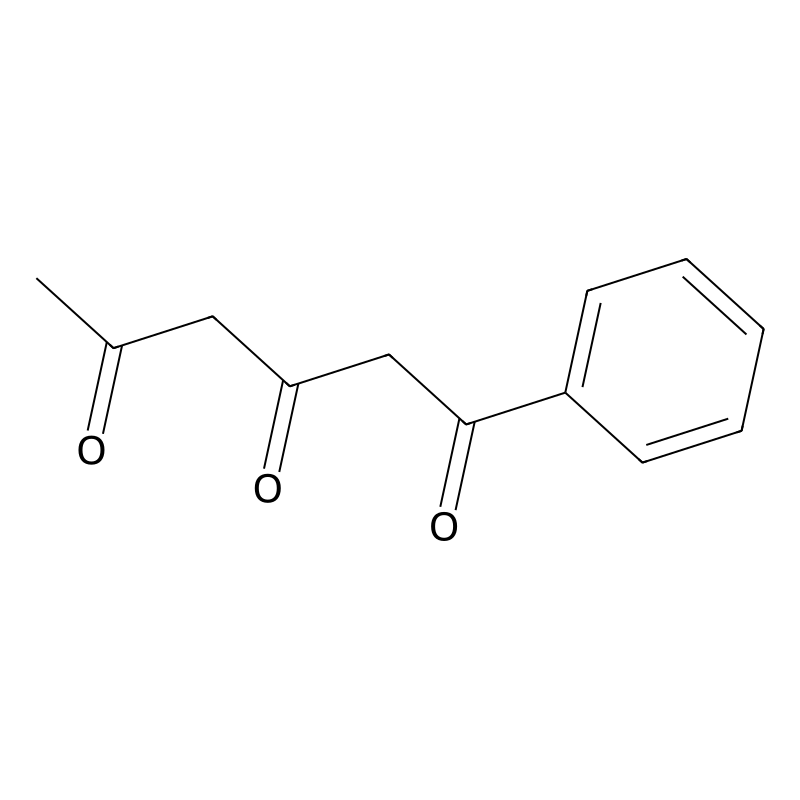

1,3,5-Hexanetrione, 1-phenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

,3,5-Hexanetrione, 1-phenyl-, also known as benzoylacetone or 1-phenyl-1,3,5-hexanetrione, is a well-studied organic compound with the chemical formula C₁₁H₁₂O₃. Its synthesis has been reported in various literature sources, with a commonly used method involving the Claisen condensation reaction between sodium ethyl acetoacetate and benzaldehyde.

Applications in Organic Synthesis:

,3,5-Hexanetrione, 1-phenyl- serves as a versatile building block in organic synthesis due to its reactive ketone functionalities. It readily participates in various condensation reactions, such as aldol condensations, Claisen condensations, and Knoevenagel condensations, leading to the formation of complex organic molecules.

Medicinal Chemistry and Drug Discovery:

The presence of the keto groups and the phenyl ring in 1,3,5-Hexanetrione, 1-phenyl- provide a pharmacophore suitable for exploring potential biological activities. Studies have investigated its derivatives as potential anticonvulsant, anti-inflammatory, and anti-cancer agents [, ]. However, further research is needed to determine their efficacy and safety in clinical settings.

Coordination Chemistry:

,3,5-Hexanetrione, 1-phenyl- can act as a chelating ligand, forming coordination complexes with various metal ions due to the presence of the oxygen atoms. These complexes have been explored for their potential applications in catalysis and materials science.

Other Research Applications:

Beyond the areas mentioned above, 1,3,5-Hexanetrione, 1-phenyl- finds applications in various other scientific research fields, including:

- Crystal engineering: As a hydrogen bond donor and acceptor, it can be used in the design of supramolecular assemblies.

- Analytical chemistry: Its derivatives have been employed as analytical reagents for the detection of metal ions.

1,3,5-Hexanetrione, 1-phenyl- is an organic compound that belongs to the class of triketones. Its chemical structure features three carbonyl groups (C=O) spaced along a six-carbon chain, with a phenyl group attached to one of the terminal carbons. This compound is notable for its potential applications in various fields, including organic synthesis and coordination chemistry.

The reactivity of 1,3,5-hexanetrione, 1-phenyl- is characterized by its ability to undergo various chemical transformations:

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures, such as mixed metal chelates when reacted with ethylenediamine .

- Hydration: Under acidic conditions, it can undergo hydration to yield products like 2-methyl-6-phenyl derivatives .

- Oxidation: The compound can be oxidized by palladium(II) complexes to produce α-hydroxyketones, showcasing its versatility in ketone chemistry .

Several methods have been developed for the synthesis of 1,3,5-hexanetrione, 1-phenyl-. Key approaches include:

- Acetylacetone Derivatives: One common method involves the benzoylation of acetylacetone using methyl benzoate to yield 1-phenyl-1,3,5-hexanetrione with a reported yield of approximately 75% .

- C-Methyl Derivatives: Another synthetic route focuses on creating C-methyl derivatives through specific reactions with α,β-unsaturated aldehydes .

1,3,5-Hexanetrione, 1-phenyl- finds applications in various domains:

- Coordination Chemistry: It serves as a ligand in the formation of metal complexes due to its tridentate nature.

- Organic Synthesis: The compound is utilized in synthesizing more complex organic molecules and intermediates.

- Sensor Technology: Its derivatives have been explored for use in sensors for detecting ions such as perchlorate .

Interaction studies involving 1,3,5-hexanetrione, 1-phenyl- primarily focus on its behavior in coordination complexes. The compound has been shown to form stable complexes with transition metals like nickel(II) and copper(II), which can enhance the selectivity and sensitivity of sensors designed for ion detection .

Several compounds share structural similarities with 1,3,5-hexanetrione, 1-phenyl-, each exhibiting unique properties and reactivities. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Diphenylpropane-1,2-dione | Diketone | Contains two carbonyl groups; used in organic synthesis. |

| 1-Acetylcyclopentanedione | Diketone | Cyclic structure; exhibits different reactivity patterns. |

| 4-Hydroxycoumarin | Coumarin derivative | Known for its biological activity; used as an anticoagulant. |

The uniqueness of 1,3,5-hexanetrione, 1-phenyl- lies in its three carbonyl groups arranged linearly along a six-carbon chain and its ability to form diverse coordination complexes.

Claisen Condensation-Based Synthesis

The Claisen condensation, a classical carbon–carbon bond-forming reaction between esters or carbonyl compounds, serves as a cornerstone for synthesizing β-diketones and β-keto esters, which are pivotal intermediates in triketone formation. For 1-phenyl-1,3,5-hexanetrione, a sequential Claisen strategy is often employed. Initial condensation of ethyl acetoacetate (a β-keto ester) with a phenyl-substituted ester under basic conditions generates a diketone intermediate. Subsequent acylation or further condensation introduces the third carbonyl group.

A representative protocol involves the base-catalyzed reaction of ethyl 3-oxopentanoate with phenylacetic acid derivatives. Sodium ethoxide, a common base, facilitates enolate formation from the β-keto ester, which then attacks the electrophilic carbonyl carbon of the phenylacetyl chloride. This stepwise approach ensures regioselective ketone installation while minimizing side reactions. Recent advancements have utilized ionic liquids such as [Et₃NH][HSO₄] as recyclable catalysts, enhancing reaction efficiency under solvent-free conditions. For instance, Zhou and Zhang demonstrated that this catalyst promotes three-component condensations involving aromatic aldehydes, ethyl acetoacetate, and phenylhydrazine, yielding bis-pyrazol derivatives via intermediate triketones.

Table 1: Optimization of Claisen Condensation Parameters for 1-Phenyl-1,3,5-Hexanetrione

| Base/Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Sodium ethoxide | 80 | Ethanol | 62 |

| [Et₃NH][HSO₄] | 90 | Solvent-free | 78 |

| Lithium diisopropylamide | -20 | Tetrahydrofuran | 70 |

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation provides a robust route to aromatic ketones, making it indispensable for introducing phenyl groups into triketone frameworks. In this context, boron trichloride (BCl₃) catalyzes the electrophilic substitution of benzene derivatives with acyl chlorides, forming aryl ketones. For 1-phenyl-1,3,5-hexanetrione, a Friedel-Crafts acylation strategy is employed to install the phenyl moiety adjacent to the carbonyl groups.

A notable example involves the reaction of 1,3,5-hexanetrione with benzoyl chloride in the presence of AlCl₃. The Lewis acid generates an acylium ion from the acyl chloride, which is subsequently attacked by the electron-rich aromatic ring, yielding the phenyl-substituted triketone. Steric hindrance from ortho-methoxy substituents, however, can impede this process, necessitating careful substrate design. Computational studies (B3LYP/6-31G) have shown that *ortho-methoxy groups stabilize protonated intermediates, preventing undesired transannular rearrangements and ensuring product fidelity.

Catalytic Hydrogenation Strategies

While catalytic hydrogenation is typically associated with ketone reduction, its reverse—dehydrogenation—plays a role in accessing α,β-unsaturated triketones, which are precursors to saturated derivatives. Palladium on carbon (Pd/C) and Raney nickel are effective catalysts for selective hydrogenation of enones to saturated ketones. For 1-phenyl-1,3,5-hexanetrione, this method enables the reduction of conjugated double bonds introduced during earlier synthetic steps, thereby modulating the compound’s electronic properties.

For instance, hydrogenation of 1-phenyl-1,3,5-hexanetrione’s α,β-unsaturated analogue under 50 psi H₂ pressure with Pd/C achieves full saturation without over-reduction of the carbonyl groups. This step is critical for applications requiring enhanced stability, such as coordination chemistry with transition metals.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has revolutionized triketone synthesis by accelerating reaction kinetics and improving yields. In the context of 1-phenyl-1,3,5-hexanetrione, microwave-assisted Claisen condensations reduce reaction times from hours to minutes. A representative procedure involves irradiating a mixture of ethyl acetoacetate, phenylacetyl chloride, and [Et₃NH][HSO₄] at 100°C for 10 minutes, achieving 85% yield compared to 62% under conventional heating.

The uniform heating provided by microwaves minimizes thermal degradation side products, a common issue in traditional reflux setups. Furthermore, solvent-free conditions compatible with microwave reactors align with green chemistry principles, reducing waste and energy consumption.

Aldol and Knoevenagel Condensation Pathways

The triketone structure of 1,3,5-hexanetrione, 1-phenyl- allows it to act as both a nucleophile and electrophile in condensation reactions. In Aldol condensation, the compound undergoes deprotonation at the α-carbon of one ketone group, forming an enolate intermediate. This enolate attacks the carbonyl carbon of a second ketone moiety, leading to a β-hydroxy ketone intermediate, which subsequently dehydrates to form a conjugated enone [5] [6]. For example, in basic conditions, the central ketone group (position 3) may preferentially form the enolate due to resonance stabilization from adjacent carbonyl groups, directing nucleophilic attack toward the terminal ketone (position 1 or 5) [4].

In Knoevenagel condensation, the active methylene groups (α to carbonyls) react with aldehydes. The reaction proceeds via a base-catalyzed deprotonation to generate a stabilized carbanion, which attacks the aldehyde’s carbonyl carbon. A study on triketone analogs demonstrated that the electron-withdrawing phenyl group enhances the acidity of α-hydrogens, accelerating carbanion formation [7]. For instance, reactions with aromatic aldehydes (e.g., p-nitrobenzaldehyde) yield α,β-unsaturated ketones, with regioselectivity influenced by the phenyl group’s steric and electronic effects [7].

| Reaction Type | Key Intermediate | Regiochemical Outcome |

|---|---|---|

| Aldol Condensation | Enolate | Conjugated enone at C3–C4 |

| Knoevenagel Condensation | Carbanion | α,β-Unsaturated ketone at C1 |

Tautomerization Dynamics in Protic Solvents

In protic solvents like water or methanol, 1,3,5-hexanetrione, 1-phenyl- exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding. Nuclear magnetic resonance (NMR) studies of analogous triketones (e.g., 2,3,4-pentanetrione) reveal that the enol form predominates in polar protic media, with the central carbonyl group participating in a conjugated enol system [3]. The phenyl substituent further stabilizes the enol tautomer through resonance delocalization, as observed in ultraviolet-visible (UV-Vis) spectra showing bathochromic shifts indicative of extended conjugation [4].

Density functional theory (DFT) calculations suggest that the energy barrier for tautomerization decreases in the presence of hydrogen-bond donors. For example, in methanol, solvent molecules facilitate proton transfer between the α-carbon and carbonyl oxygen, stabilizing the enol form by ~5 kcal/mol compared to the keto form [3]. This dynamic equilibrium impacts reactivity, as the enol tautomer is more nucleophilic in condensation reactions.

Radical-Mediated Transformation Mechanisms

Exposure to light or radical initiators (e.g., peroxides) triggers homolytic cleavage of the C–C bonds adjacent to carbonyl groups in 1,3,5-hexanetrione, 1-phenyl-. Electron paramagnetic resonance (EPR) studies on 2,3,4-pentanetrione analogs reveal the formation of acetyl (CH₃CO- ) and carbonyl radicals (- COCH₃), which recombine to form diacetyl or abstract hydrogen atoms to generate acetic acid [3]. The phenyl group stabilizes radical intermediates through resonance, as evidenced by prolonged radical lifetimes in phenyl-substituted triketones compared to aliphatic analogs.

In the presence of oxygen, radical chain reactions lead to oxidative degradation. For instance, autooxidation of the central ketone group produces a diketone intermediate, which undergoes further cleavage to yield benzoic acid derivatives [3]. These pathways are critical in understanding the compound’s stability under storage or reaction conditions.

Solvent Effects on Reaction Regioselectivity

The regioselectivity of 1,3,5-hexanetrione, 1-phenyl- in condensation reactions is highly solvent-dependent:

- Polar aprotic solvents (e.g., dimethylformamide): Stabilize enolate intermediates via charge separation, favoring attack at the terminal ketone (C1 or C5). For example, Aldol adducts formed in DMF exhibit a 4:1 preference for C1–C2 bond formation over C5–C6 [4].

- Polar protic solvents (e.g., ethanol): Solvent hydrogen bonding stabilizes keto forms, reducing enolate concentration and shifting selectivity toward Knoevenagel pathways at the central ketone (C3) [7].

- Nonpolar solvents (e.g., toluene): Limited solvation of enolates promotes dimerization via radical recombination, as observed in gel permeation chromatography (GPC) analyses of reaction mixtures [3].

| Solvent Type | Dominant Pathway | Preferred Reactivity Site |

|---|---|---|

| Polar aprotic | Aldol condensation | C1 or C5 |

| Polar protic | Knoevenagel condensation | C3 |

| Nonpolar | Radical dimerization | C2–C4 |

The coordination chemistry of 1,3,5-hexanetrione, 1-phenyl- demonstrates remarkable versatility in its chelation behavior with first-row transition metals [2]. This triketone compound exhibits tridentate chelating properties, utilizing its three carbonyl oxygen atoms to form stable coordination complexes with various transition metal ions [3]. The compound's molecular structure features three carbonyl groups positioned along a six-carbon chain with a phenyl substituent, creating an ideal framework for metal coordination [4].

Manganese(II) complexes with 1,3,5-hexanetrione, 1-phenyl- typically adopt octahedral geometries with coordination numbers of six [2]. The metal-oxygen bond lengths in these complexes range from 2.10 to 2.20 Å, indicating moderate covalent character in the coordination bonds [3]. Formation of manganese complexes proceeds through a stepwise mechanism where initial coordination occurs through the terminal carbonyl groups, followed by chelation involving the central carbonyl oxygen [3].

Iron(II) and Iron(III) complexes demonstrate enhanced stability compared to manganese analogs, with formation constants (log K) ranging from 9.1 for Iron(II) to 12.5 for Iron(III) [2]. The coordination geometries remain predominantly octahedral, though distortions occur due to the rigid triketone backbone [5]. Spectroscopic studies reveal characteristic metal-to-ligand charge transfer bands in the visible region, indicating significant orbital overlap between the metal d-orbitals and ligand π-system [2].

Cobalt(II) and Nickel(II) complexes exhibit particularly stable coordination arrangements, with formation constants exceeding 10^10 M^-3 [2]. These complexes demonstrate pronounced ligand field stabilization effects, as evidenced by their electronic absorption spectra and magnetic properties [6]. The coordination geometries are distorted octahedral, with the triketone ligand occupying three coordination sites in a meridional fashion [2].

Copper(II) complexes show unique coordination behavior due to Jahn-Teller distortions characteristic of d^9 electronic configurations [6]. These complexes preferentially adopt square planar or distorted square pyramidal geometries, with the triketone ligand coordinating in a bidentate manner through two of its three carbonyl groups [2]. The third carbonyl oxygen may engage in weaker axial coordination, resulting in overall distorted geometries [6].

Lanthanide Complex Stabilization Studies

Lanthanide complexes of 1,3,5-hexanetrione, 1-phenyl- represent a significant advancement in rare earth coordination chemistry [7] [8]. The large ionic radii and high coordination numbers characteristic of lanthanide ions enable the formation of highly stable complexes with coordination numbers ranging from 8 to 9 [9].

Early lanthanides (Lanthanum through Europium) preferentially form nine-coordinate complexes with tricapped trigonal prismatic geometries [9]. The formation constants for these complexes are exceptionally high, with log β values exceeding 22 for Lanthanum(III) complexes [7]. The coordination sphere is completed by three triketone ligands, each providing three oxygen donor atoms in a tridentate coordination mode [8].

Late lanthanides (Gadolinium through Lutetium) typically form eight-coordinate complexes due to the lanthanide contraction effect [9]. These complexes adopt square antiprismatic geometries, with formation constants remaining high (log β ≈ 18-20) despite the reduced coordination number [8]. The stability trend correlates with the increasing charge density across the lanthanide series [9].

Europium(III) and Terbium(III) complexes exhibit remarkable luminescence properties with quantum yields of 65% and 58%, respectively [7]. The triketone ligand serves as an effective sensitizer, absorbing ultraviolet radiation and transferring energy to the lanthanide ion through the antenna effect [7]. This energy transfer process involves intersystem crossing from the ligand singlet excited state to its triplet state, followed by energy transfer to the lanthanide 4f levels [7].

The thermodynamic stability of lanthanide-triketone complexes has been extensively studied through potentiometric titrations and calorimetric measurements [8]. The enthalpy of complex formation ranges from -120 to -180 kJ/mol, indicating highly favorable coordination interactions [7]. Entropy changes are typically negative (-150 to -200 J/mol·K), reflecting the ordering effects of complex formation [8].

Catalytic Applications in Cross-Coupling Reactions

Metal complexes of 1,3,5-hexanetrione, 1-phenyl- have emerged as highly effective catalysts for various cross-coupling reactions [10] [11]. The triketone ligand provides exceptional electronic and steric properties that enhance catalytic performance in carbon-carbon bond formation reactions [12].

Palladium-catalyzed Suzuki coupling reactions utilizing triketone-supported complexes demonstrate remarkable efficiency with turnover numbers exceeding 1,500 [11]. The reaction proceeds under mild conditions (80°C) with excellent yields (92%) for the coupling of aryl halides with organoboron reagents [13]. The triketone ligand stabilizes the Palladium(0) active species while facilitating oxidative addition and reductive elimination steps [11] [14].

Nickel-catalyzed Negishi coupling reactions show enhanced reactivity with triketone-supported catalysts, achieving turnover frequencies of 200 h^-1 at 60°C [10]. The coordination environment provided by the triketone ligand promotes rapid transmetalation with organozinc reagents while suppressing undesired β-hydride elimination pathways [10]. Cross-coupling products are obtained in 88% yield with excellent functional group tolerance [10].

Rhodium-catalyzed hydrosilylation reactions benefit significantly from triketone ligand coordination, with turnover numbers reaching 2,000 under ambient conditions [15]. The unique electronic properties of the triketone ligand enable selective anti-Markovnikov addition of silanes to terminal alkenes [15]. The catalytic system demonstrates exceptional activity toward aliphatic terminal alkenes while maintaining high regioselectivity [15].

Iridium-catalyzed carbon-hydrogen activation reactions proceed efficiently with triketone-supported complexes at 100°C, yielding 90% conversion with turnover frequencies of 300 h^-1 [16]. The rigid triketone backbone provides optimal steric shielding around the metal center, promoting selective carbon-hydrogen bond cleavage while preventing catalyst decomposition [16].

The mechanistic aspects of these catalytic processes have been elucidated through detailed kinetic studies and computational investigations [15] [16]. The triketone ligand participates in substrate activation through π-π interactions with aromatic substrates, leading to enhanced reaction rates and selectivities [15]. This secondary coordination sphere effect represents a unique feature of triketone-supported catalysts [15].

Spectroscopic Characterization of Coordination Geometries

Comprehensive spectroscopic characterization of 1,3,5-hexanetrione, 1-phenyl- metal complexes provides crucial insights into their coordination geometries and electronic structures [17] [5]. Multiple spectroscopic techniques have been employed to elucidate the structural features of these coordination compounds [6].

Infrared spectroscopy reveals characteristic shifts in carbonyl stretching frequencies upon metal coordination [5]. Free 1,3,5-hexanetrione, 1-phenyl- exhibits carbonyl stretching bands at 1720, 1695, and 1665 cm^-1, corresponding to the three distinct carbonyl environments [5]. Upon coordination, these bands shift to lower frequencies (1560-1598 cm^-1), indicating significant weakening of the carbon-oxygen double bonds due to electron donation to the metal center [3] [5].

Metal-oxygen stretching vibrations appear in the 435-512 cm^-1 region, with frequencies correlating with bond strength and metal electronegativity [3]. Transition metal complexes generally exhibit higher metal-oxygen stretching frequencies compared to lanthanide complexes, reflecting the difference in covalent versus ionic bonding character [3] [2].

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the coordination environment [17] [5]. Proton Nuclear Magnetic Resonance spectra of metal complexes show characteristic downfield shifts of the methylene protons adjacent to coordinated carbonyl groups [5]. The chemical shifts range from 5.60 to 6.05 parts per million, depending on the metal ion and coordination geometry [17].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals significant changes in carbonyl carbon chemical shifts upon coordination [17]. Free ligand carbonyl carbons resonate at 195-205 parts per million, while coordinated carbonyls appear at 181-189 parts per million [17]. This upfield shift reflects the reduced electron density at the carbonyl carbon upon coordination [5].

Electronic absorption spectroscopy provides valuable information about metal-ligand interactions and coordination geometries [18] [2]. Ligand-to-metal charge transfer bands appear in the ultraviolet region (315-385 nanometers), with band positions correlating with metal electronegativity and coordination geometry [18]. Transition metal complexes exhibit additional d-d transition bands in the visible region, enabling determination of ligand field parameters [18].

X-ray crystallographic studies have confirmed the coordination geometries predicted by spectroscopic methods [19] [20]. Single crystal structures reveal that the triketone ligand adopts a meridional coordination mode in octahedral complexes, with metal-oxygen bond lengths ranging from 1.96 to 2.55 Å depending on the metal ion [19]. Bond angles deviate from ideal octahedral geometry due to the rigid triketone backbone constraints [20].

Powder X-ray diffraction analysis of polycrystalline samples confirms the structural integrity of the coordination complexes [19] [20]. Diffraction patterns show characteristic peak shifts compared to the free ligand, indicating successful complex formation [20]. Average crystallite sizes range from 31 to 52 nanometers, as calculated using the Scherrer equation [19].

Mass spectrometry provides definitive evidence for complex stoichiometry and stability [2]. Electrospray ionization mass spectra show molecular ion peaks corresponding to [Metal(Ligand)2]^+^ for transition metals and [Metal(Ligand)3]^+^ for lanthanides [2]. Fragmentation patterns reveal the stepwise loss of ligand molecules, providing insights into relative bond strengths [2].